

Comparative Analysis of Antitumor Agent-152 in Combination Chemotherapy Regimens

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Compound of Interest

Compound Name: Antitumor agent-152

Cat. No.: B15586646

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Introduction:

Antitumor agent-152 is an investigational small molecule inhibitor targeting the MEK1/2 kinases in the MAPK signaling pathway. Dysregulation of this pathway is a critical driver in various human cancers. This guide provides a comparative analysis of the synergistic effects of **Antitumor agent-152** when combined with standard-of-care chemotherapeutic agents, paclitaxel and carboplatin, in non-small cell lung cancer (NSCLC) models. The data presented herein is based on preclinical studies designed to evaluate the potential of **Antitumor agent-152** to enhance therapeutic efficacy and overcome resistance.

Quantitative Synergy Analysis: In Vitro

The synergistic potential of **Antitumor agent-152** in combination with paclitaxel and carboplatin was assessed across multiple NSCLC cell lines. The Combination Index (CI), a quantitative measure of drug interaction based on the Chou-Talalay method, was calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

Cell Line	Combination	IC50 (Agent-152, nM)	IC50 (Chemotherapy, nM)	Combination Index (CI) at ED50	Synergy Level
A549 (KRAS mutant)	Agent-152 + Paclitaxel	15.2	8.5	0.62	Synergy
Agent-152 + Carboplatin	18.1	2500	0.75	Synergy	
H460 (KRAS mutant)	Agent-152 + Paclitaxel	22.5	12.1	0.58	Synergy
Agent-152 + Carboplatin	25.8	3200	0.69	Synergy	
H1975 (EGFR mutant)	Agent-152 + Paclitaxel	45.3	15.7	0.88	Slight Synergy
Agent-152 + Carboplatin	51.7	4500	0.95	Additive	

In Vivo Efficacy: Xenograft Models

The antitumor activity of **Antitumor agent-152** in combination with paclitaxel was evaluated in an A549 NSCLC xenograft mouse model. Tumor growth inhibition (TGI) was measured after 21 days of treatment.

Treatment Group	Dose Schedule	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	Daily	1540 ± 180	-
Antitumor Agent-152	10 mg/kg, daily	980 ± 150	36.4%
Paclitaxel	10 mg/kg, weekly	850 ± 165	44.8%
Agent-152 + Paclitaxel	Combination Dosing	320 ± 95	79.2%

Experimental Protocols

Cell Viability and Synergy Analysis

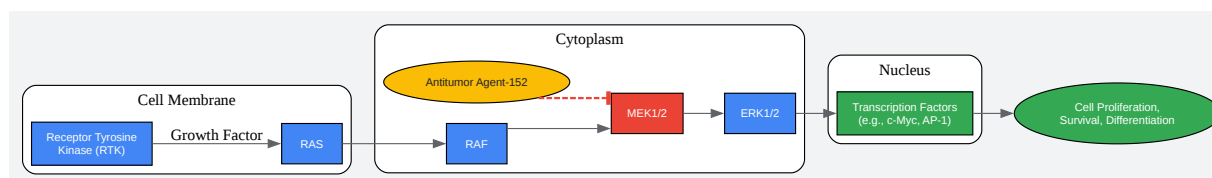
- **Cell Culture:** NSCLC cell lines (A549, H460, H1975) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Drug Preparation:** **Antitumor agent-152**, paclitaxel, and carboplatin were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.
- **Assay Procedure:** Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with either single agents or combinations of **Antitumor agent-152** and chemotherapy at a constant ratio.
- **Viability Measurement:** After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
- **Data Analysis:** Dose-response curves were generated, and IC₅₀ values were calculated using non-linear regression. The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction.

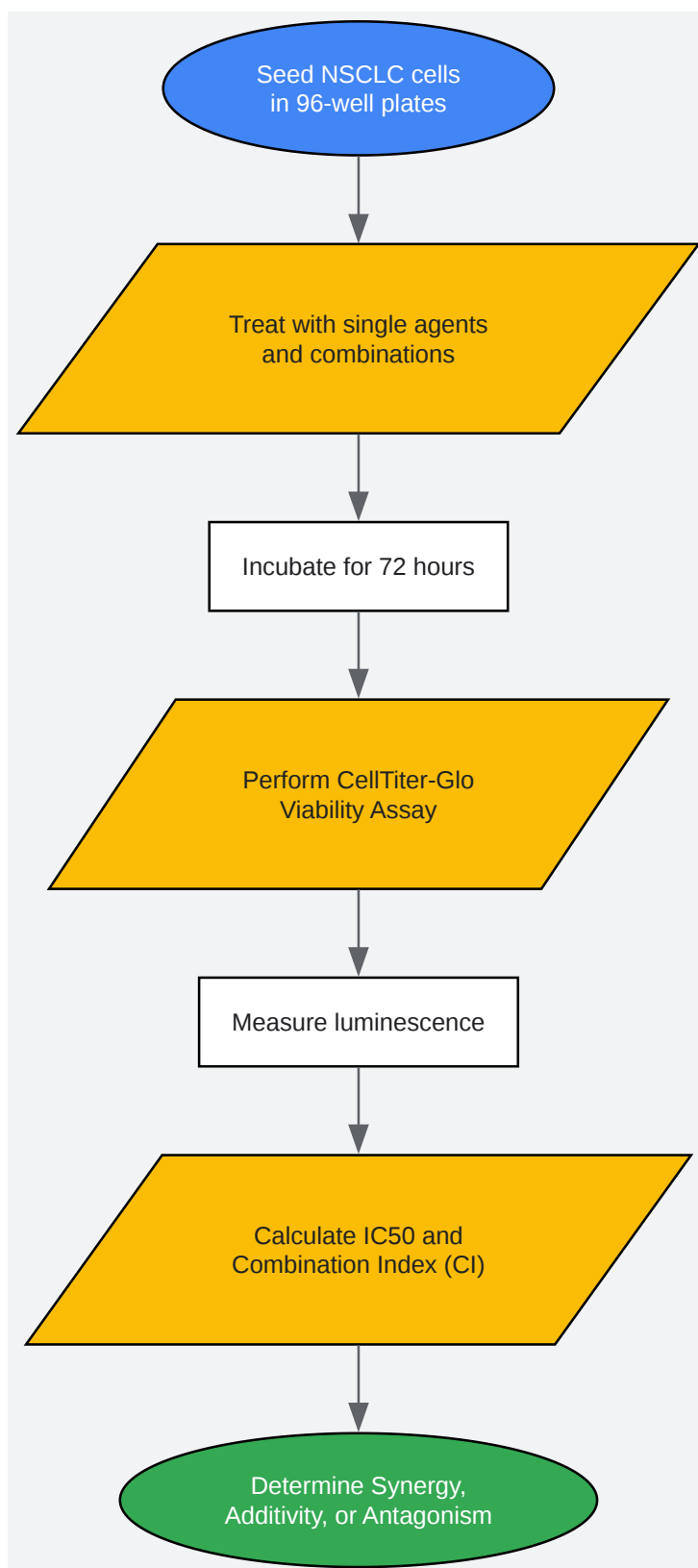
In Vivo Xenograft Study

- **Animal Model:** Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care.
- **Tumor Implantation:** A549 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
- **Treatment:** When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle control, **Antitumor agent-152** alone, paclitaxel alone, and the combination of **Antitumor agent-152** and paclitaxel. Dosing was administered as described in the in vivo efficacy table.

- Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: The study was concluded after 21 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Visualizations





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